2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Beschreibung
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a bifunctional molecule featuring two pyridazinone cores linked via an ethylacetamide bridge. Key structural attributes include:
- Pyridazinone moieties: Both rings are substituted at the 3-position, with one bearing a cyclopropyl group and the other a 3,5-dimethylpyrazolyl substituent.
- Functional groups: The 6-oxo groups on both pyridazinones may contribute to hydrogen-bonding interactions, while the cyclopropyl and dimethylpyrazole groups modulate steric and electronic properties.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-13-11-14(2)27(22-13)17-6-8-19(29)25(24-17)10-9-21-18(28)12-26-20(30)7-5-16(23-26)15-3-4-15/h5-8,11,15H,3-4,9-10,12H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMFLPYBWWMQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, typically starting with the preparation of the pyridazinone and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and cyclization under controlled conditions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide and pyrazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The following analogs share pyridazinone or related heterocyclic cores but differ in substituents and connectivity:
Key Observations :
- The ethylacetamide linker distinguishes it from rigid analogs like P-0042, which uses a pyrrolidinyl group .
- P-0042: Incorporates a chlorine atom on the pyridazinone ring, which may enhance electrophilicity or binding affinity. Its synthesis involves HBTU-mediated coupling, a method common in peptide and amide bond formation .
- Pyrimidinone Analog: Substitution of pyridazinone with pyrimidinone reduces ring strain and alters electronic properties.
Physicochemical and Electronic Properties
- Solubility : The target compound’s ethylacetamide linker may improve aqueous solubility compared to P-0042’s rigid pyrrolidinyl group.
- Lipophilicity: The dichlorophenoxy group in the pyrimidinone analog significantly increases logP relative to the dimethylpyrazole-substituted target compound .
- Hydrogen-Bonding Capacity: Both pyridazinones in the target compound offer hydrogen-bond acceptors (6-oxo groups), whereas P-0042’s chlorine atom acts as a weak hydrogen-bond acceptor.
Biologische Aktivität
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule with potential biological activities. Its unique structural features include a cyclopropyl group, pyridazinone moiety, and various substituents that may contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C15H17N5O2
- Molecular Weight : Approximately 299.334 g/mol
- IUPAC Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Structural Features
The compound's structure is characterized by:
- A cyclopropyl group , which may enhance lipophilicity and bioavailability.
- A pyridazinone core , known for its diverse biological activities.
- Substituents that may influence its interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that compounds similar to this molecule exhibit anticancer activities. For instance, structural analogs have shown efficacy against various cancer cell lines, indicating potential cytotoxic effects. The specific mechanism of action often involves the inhibition of key metabolic pathways in cancer cells.
Antimicrobial and Antiviral Effects
Research indicates that structurally related compounds possess antimicrobial and antiviral properties. The presence of the pyridazinone moiety is believed to contribute to these activities by interfering with the replication mechanisms of pathogens.
Neuropharmacological Activities
The compound's structural features suggest possible neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders such as epilepsy and anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Neuropharmacological | Modulation of neurotransmitter activity |
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against colon carcinoma HCT-15 cells. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for further development.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors, leading to altered signaling pathways that inhibit cell growth or induce apoptosis in cancer cells. This interaction is crucial for understanding the therapeutic potential and safety profile of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
